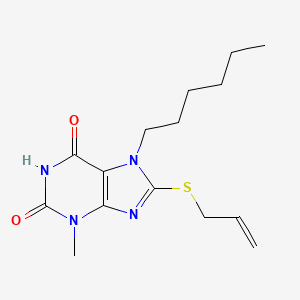
7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with hexyl, methyl, and prop-2-enylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of application include:
Antitumor Activity
Research indicates that 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can induce apoptosis in various cancer cell lines. Mechanisms of action include:
- Activation of Caspases : The compound activates caspases, which are crucial for the apoptotic process.
- Modulation of Bcl-2 Family Proteins : It influences proteins that regulate apoptosis, leading to increased cell death in tumor cells .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the following mechanisms:
- Reduction of Pro-inflammatory Cytokines : In vitro studies demonstrate that it lowers levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
- Potential Use in Rheumatic Diseases : Given its anti-inflammatory properties, it may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have adverse effects .
Neuroprotective Properties
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects against oxidative stress |
Antitumor Study
In a study involving human breast cancer cell lines, treatment with this compound led to:
- A significant reduction in cell viability.
- Increased markers of apoptosis compared to control groups.
Anti-inflammatory Study
In an acute inflammation model:
- Administration of the compound resulted in decreased levels of TNF-alpha and IL-6.
This suggests its potential use in managing inflammatory conditions effectively.
Neuroprotection Study
In vitro experiments with neuronal cell cultures exposed to oxidative stress demonstrated:
- A significant reduction in cell death when treated with the compound compared to untreated controls.
This indicates its potential role in neuroprotection.
作用機序
The mechanism of action of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- 7-Hexyl-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-3-methyl-8-(butylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-3-methyl-8-(ethylthio)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione is unique due to the presence of the prop-2-enylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
7-hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-4-6-7-8-9-19-11-12(16-15(19)22-10-5-2)18(3)14(21)17-13(11)20/h5H,2,4,6-10H2,1,3H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVNLTYMMNEQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














